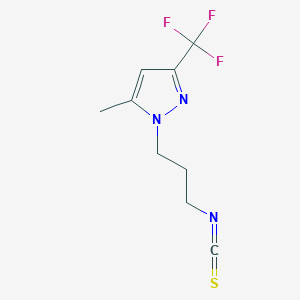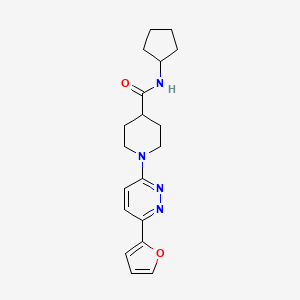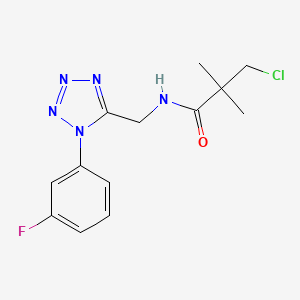
1-(5-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CEP-26401 and belongs to the class of urea derivatives. The chemical structure of CEP-26401 consists of a chlorinated phenyl ring, an indole ring, and a urea group.
作用機序
The mechanism of action of CEP-26401 is not fully understood. However, it has been suggested that CEP-26401 inhibits the activity of a protein called casein kinase 1 delta (CK1δ). CK1δ is involved in various cellular processes such as cell cycle regulation, DNA repair, and gene expression. Inhibition of CK1δ activity by CEP-26401 may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
CEP-26401 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, CEP-26401 has been reported to improve memory and cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of CEP-26401 is its ability to selectively inhibit CK1δ activity, making it a potential therapeutic target for diseases where CK1δ plays a role. However, one limitation is the lack of information on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Furthermore, the in vivo efficacy and safety of CEP-26401 need to be investigated further.
将来の方向性
There are several future directions for research on CEP-26401. Firstly, more studies are needed to elucidate the mechanism of action of CEP-26401 and its effects on CK1δ activity. Secondly, the pharmacokinetic properties of CEP-26401 need to be studied to determine its suitability as a drug candidate. Thirdly, the in vivo efficacy and safety of CEP-26401 need to be investigated further in animal models and clinical trials. Fourthly, the potential of CEP-26401 as a therapeutic agent for neurodegenerative diseases needs to be explored further. Finally, more studies are needed to investigate the potential of CEP-26401 in combination with other drugs for the treatment of cancer and inflammation.
Conclusion
In conclusion, 1-(5-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of CK1δ activity, leading to its anti-cancer and anti-inflammatory effects. However, further research is needed to fully understand the mechanism of action, pharmacokinetic properties, and in vivo efficacy and safety of CEP-26401.
合成法
The synthesis method of CEP-26401 involves the reaction of 5-chloro-2-methylphenyl isocyanate with 1-(2-methoxyethyl)-3-(3-nitro-1H-indol-1-yl)urea. The reaction takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group, leading to the formation of CEP-26401.
科学的研究の応用
CEP-26401 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, CEP-26401 has been shown to inhibit the growth of several cancer cell lines, including pancreatic, breast, and lung cancer cells. Inflammation is a common feature of many diseases, and CEP-26401 has been found to possess anti-inflammatory properties. Furthermore, CEP-26401 has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-7-8-14(20)11-16(13)21-19(24)22-17-12-23(9-10-25-2)18-6-4-3-5-15(17)18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMJIDHKVYQCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2619956.png)

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2619960.png)
![2-Methyl-3-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2619962.png)
![8-(3-((4-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2619964.png)
![1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2619965.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2619967.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2619969.png)

![5-Bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2619971.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2619972.png)


